4-Chloro-2-methylcyclohexane-1-carbonyl chloride
Overview
Description
4-Chloro-2-methylcyclohexane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a chlorine atom at the 4th position, a methyl group at the 2nd position, and a carbonyl chloride group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylcyclohexane-1-carbonyl chloride can be achieved through several methods. One common approach involves the chlorination of 2-methylcyclohexanone followed by the introduction of the carbonyl chloride group. The reaction typically requires the use of reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the compound. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylcyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or hydrocarbons.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products Formed
Substitution: Formation of various substituted cyclohexane derivatives.
Reduction: Formation of 2-methylcyclohexanol or 2-methylcyclohexane.
Oxidation: Formation of 2-methylcyclohexanone or 2-methylcyclohexanoic acid.
Scientific Research Applications
4-Chloro-2-methylcyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylcyclohexane-1-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chlorocyclohexanone: Similar structure but lacks the methyl group.
4-Methylcyclohexanone: Similar structure but lacks the chlorine atom.
Cyclohexanone: Parent compound without any substituents.
Uniqueness
4-Chloro-2-methylcyclohexane-1-carbonyl chloride is unique due to the presence of both chlorine and methyl substituents, which impart distinct chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
4-chloro-2-methylcyclohexane-1-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2O/c1-5-4-6(9)2-3-7(5)8(10)11/h5-7H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBADLDREDEXIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1C(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20527582 | |
Record name | 4-Chloro-2-methylcyclohexane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20527582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90403-99-9 | |
Record name | 4-Chloro-2-methylcyclohexanecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90403-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methylcyclohexane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20527582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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